2-(1H-imidazol-5-yl)piperidine
Description
Background and Significance of the Imidazole-Piperidine Scaffold in Chemical Biology
The imidazole-piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.net The imidazole (B134444) ring, a five-membered heterocycle with two nitrogen atoms, is a key component of the essential amino acid histidine and is involved in numerous biological processes. researchgate.net Its ability to act as a proton donor and acceptor, as well as to coordinate with metal ions, allows it to interact with a wide range of biological targets, including enzymes and receptors. smolecule.comevitachem.com
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing nitrogen, is also a common motif in natural products and synthetic drugs. nih.gov Its conformational flexibility and basic nitrogen atom contribute to the pharmacokinetic and pharmacodynamic properties of molecules that contain it. The combination of these two rings in the imidazole-piperidine scaffold creates a molecule with a unique three-dimensional shape and chemical properties that make it an attractive starting point for drug discovery. cymitquimica.com
Overview of Research Trajectories for 2-(1H-imidazol-5-yl)piperidine and its Analogues
Research into this compound and its derivatives has largely focused on their potential as modulators of various biological targets. A significant area of investigation has been their activity at histamine (B1213489) receptors, particularly the H3 receptor, which is involved in neurotransmitter release in the central nervous system. uu.nlvu.nlebi.ac.uk Analogues of this compound have been synthesized and evaluated as both agonists and antagonists of the H3 receptor, with the goal of developing treatments for neurological and psychiatric disorders. uu.nlvu.nlebi.ac.uk
Beyond histamine receptors, the imidazole-piperidine scaffold has been explored for its potential in other therapeutic areas. For instance, derivatives have been investigated for their anticancer properties, with some showing inhibitory activity against cancer cell lines. nih.govresearchgate.netorientjchem.org The imidazole moiety is known to be a suitable scaffold for kinase inhibition, a key target in cancer therapy. nih.gov
Furthermore, the antimicrobial potential of imidazole-piperidine derivatives has been a subject of study. nih.govarkat-usa.org The structural features of these compounds make them candidates for the development of new antibacterial and antifungal agents. nih.govarkat-usa.org Researchers have synthesized and tested various analogues, demonstrating a range of antimicrobial activity. arkat-usa.org
The synthesis of novel analogues of this compound remains an active area of research. evitachem.comresearchgate.net Chemists are continually developing new synthetic methods to create diverse libraries of these compounds for biological screening. evitachem.comresearchgate.net These efforts are aimed at identifying molecules with improved potency, selectivity, and pharmacokinetic properties for a variety of therapeutic applications.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 51746-31-7 | C8H13N3 | 151.21 |
| 1-[2-(1H-Imidazol-5-yl)ethyl]piperidine-2,6-dione | 1464897-15-1 | C10H13N3O2 | 207.23 |
| 2-(1-Methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine | 2125587-23-5 | C13H17N5 | 243.31 |
| 1-Boc-4-(1H-imidazole-1-carbonyl)piperidine | Not Available | C14H21N3O3 | 279.34 |
| Immepip | 165651-47-2 | C9H15N3 | 165.24 |
| Immethridine | 243319-38-0 | C9H9N3 | 159.19 |
| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole | Not Available | C16H17N3O | 267.33 |
| Research Area | Key Findings | Relevant Compounds |
| Histamine H3 Receptor Modulation | Analogues show high affinity and activity as agonists and antagonists. uu.nlvu.nlebi.ac.uk | Immepip, Immethridine |
| Anticancer Activity | Derivatives exhibit inhibitory effects on various cancer cell lines. nih.govresearchgate.netorientjchem.org | Quinoline–imidazole–piperidine hybrids |
| Antimicrobial Properties | Synthesized compounds demonstrate antibacterial and antifungal activity. nih.govarkat-usa.org | 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives |
| Synthetic Methodologies | Development of novel synthetic routes to create diverse compound libraries. evitachem.comresearchgate.net | Substituted benzo[d]pyrrolo[2′,3′:4,5]pyrrolo[1,2-a]imidazoles |
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)piperidine |
InChI |
InChI=1S/C8H13N3/c1-2-4-10-7(3-1)8-5-9-6-11-8/h5-7,10H,1-4H2,(H,9,11) |
InChI Key |
RMBMDCBMKPCLIK-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)C2=CN=CN2 |
Canonical SMILES |
C1CCNC(C1)C2=CN=CN2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 1h Imidazol 5 Yl Piperidine and Analogues
Strategies for Piperidine (B6355638) Ring Construction
The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals and natural products. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of innovative methods. These can be broadly categorized into intermolecular and intramolecular approaches, with a significant emphasis on achieving stereoselectivity.
Intermolecular Annulation Approaches
Intermolecular annulation involves the formation of the piperidine ring from two or more separate components. nih.gov These reactions, often categorized as two-component or multicomponent reactions, are powerful tools for creating molecular complexity in a single step. nih.gov A common strategy involves the condensation of amines with aldehydes or ketones, followed by cyclization. nih.gov For instance, [5 + 1] annulation methods have been developed, such as the iridium(III)-catalyzed reaction of a five-carbon component with an amine, proceeding through a sequential cascade of oxidation, amination, and reduction. nih.gov Another approach utilizes divergent intermolecular coupling strategies to access diverse N-heterocycles, including piperidines, directly from olefins. nih.govrsc.org These methods often rely on radical-to-polar mechanistic switching to achieve the desired annulation. nih.gov
Intramolecular Cyclization Techniques
Intramolecular cyclization is a widely used and effective strategy for constructing the piperidine ring from a single linear substrate containing both the nitrogen source and the necessary reactive functionalities. nih.gov This approach offers a high degree of control over the regiochemistry of the cyclization. A variety of methods fall under this category, including:
Radical-Mediated Cyclization: Cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to produce piperidines in good yields. nih.gov
Reductive Hydroamination/Cyclization: The intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes provides a pathway to piperidine derivatives. This reaction proceeds via acid-mediated alkyne functionalization, enamine formation, and subsequent reduction of the resulting iminium ion. nih.gov
Asymmetric Synthesis: Enantioselective synthesis of N-Boc-2-substituted piperidines can be achieved through the lithiation and intramolecular cyclization of appropriate N-Boc-allylmethylamine derivatives using a chiral ligand like (−)-sparteine. acs.org
Metal-Catalyzed Cyclization: Various transition metals, including palladium and gold, catalyze intramolecular hydroamination and other cyclization reactions of unsaturated amines to form piperidines. organic-chemistry.org For example, a gold-catalyzed cyclization of N-homopropargyl amides can lead to the formation of substituted piperidin-4-ols. nih.gov
Stereoselective Synthetic Pathways
Achieving stereocontrol in the synthesis of substituted piperidines is a critical challenge. Several strategies have been developed to address this, often employing chiral auxiliaries, catalysts, or substrates.
One notable approach involves the use of an η4-dienetricarbonyliron complex as a chiral auxiliary. rsc.orgnih.gov This complex can direct a double reductive amination cascade of a 1,5-keto-aldehyde with a primary amine to yield a single diastereoisomer of a 2-dienyl-substituted piperidine. rsc.orgnih.gov The bulky tricarbonyliron group effectively controls the stereochemical outcome of the reaction. rsc.orgnih.gov
Asymmetric intramolecular hydroamination of allenes catalyzed by phosphinegold(I) complexes has also been demonstrated for the enantioselective formation of vinyl piperidines. organic-chemistry.org Furthermore, the use of chiral sulfinamides as auxiliaries in intramolecular aza-Michael additions has proven effective in the stereoselective synthesis of various nitrogen-containing bicyclic compounds. researchgate.net
Methodologies for Imidazole (B134444) Ring Formation and Functionalization
The imidazole ring is another key structural motif in numerous biologically active molecules. nih.govresearchgate.net Its synthesis and subsequent functionalization are crucial steps in the preparation of 2-(1H-imidazol-5-yl)piperidine.
A classic method for imidazole synthesis is the Debus method, which involves the condensation of a glyoxal, an aldehyde, and ammonia (B1221849). wikipedia.orgpharmaguideline.com A variation of this, the Debus-Radziszewski imidazole synthesis, is a multicomponent reaction that utilizes a 1,2-dicarbonyl, an aldehyde, and ammonia or a primary amine to produce substituted imidazoles. wikipedia.org Other named reactions for imidazole synthesis include the Wallach synthesis and the Marckwald synthesis. pharmaguideline.com More modern approaches focus on forming specific bonds within the imidazole ring. For instance, recent methods have been developed for the regiocontrolled synthesis of substituted imidazoles by forming two or three bonds in a single reaction. rsc.org
Functionalization of the imidazole ring can be achieved through various reactions. Electrophilic substitution reactions can introduce substituents onto the ring. pharmaguideline.com Imidazole N-oxides have also emerged as versatile starting materials for the synthesis of imidazole derivatives through cycloaddition and metal-free coupling reactions. beilstein-journals.org
Coupling Strategies for Imidazole and Piperidine Moieties
The final and critical step in the synthesis of this compound is the coupling of the pre-formed or in-situ generated imidazole and piperidine moieties. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose.
Reaction Conditions and Catalytic Systems
Palladium-catalyzed C-N cross-coupling reactions have become an indispensable tool for the formation of bonds between aryl or heteroaryl halides and amines. acs.org These reactions are highly versatile and have been extensively applied in the synthesis of a wide range of pharmaceutical compounds containing piperidine and imidazole rings. rsc.org
Key components of these catalytic systems include:
Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) and various palladium precatalysts are commonly used. acs.orgnih.gov
Ligands: Bulky biarylphosphine ligands, such as tBuBrettPhos, have been developed to facilitate the amination of challenging substrates like bromoimidazoles. acs.org Other ligands like xantphos (B1684198) have also been employed. nih.gov
Base: A variety of bases are used, with lithium bis(trimethylsilyl)amide (LHMDS) and cesium carbonate (Cs₂CO₃) being common choices. rsc.orgacs.org
Solvent: Solvents such as tetrahydrofuran (B95107) (THF) are frequently used. acs.org
The mild reaction conditions often employed in these palladium-catalyzed couplings allow for the preparation of a broad scope of aminoimidazoles and aminopyrazoles with moderate to excellent yields. acs.org
Copper-catalyzed reactions also play a role in the synthesis of related structures. For example, a copper(II)-ascorbate catalyzed domino A³-coupling reaction has been used to synthesize imidazo[1,2-a]pyridine (B132010) derivatives in aqueous micellar media. acs.org This reaction involves the condensation of 2-aminopyridines and aldehydes, followed by coupling with an alkyne. acs.org
The strategic combination of these advanced synthetic methodologies allows for the efficient and controlled synthesis of this compound and its analogues, paving the way for further investigation into their chemical and biological properties.
Data Tables
Table 1: Overview of Piperidine Ring Construction Strategies
| Strategy | Sub-category | Key Features |
| Intermolecular Annulation | [5 + 1] Annulation | Iridium(III)-catalyzed, cascade reaction. nih.gov |
| Olefin Annulation | Divergent coupling, radical-to-polar switching. nih.govrsc.org | |
| Intramolecular Cyclization | Radical-Mediated | Cobalt(II)-catalyzed, good yields. nih.gov |
| Reductive Hydroamination | 6-endo-dig cyclization of alkynes. nih.gov | |
| Asymmetric Synthesis | Lithiation-cyclization with chiral ligands. acs.org | |
| Metal-Catalyzed | Palladium or gold-catalyzed hydroamination. organic-chemistry.orgnih.gov | |
| Stereoselective Pathways | Chiral Auxiliaries | η4-dienetricarbonyliron complex for diastereocontrol. rsc.orgnih.gov |
| Chiral Catalysts | Phosphinegold(I) complexes for enantioselective cyclization. organic-chemistry.org |
Table 2: Common Catalytic Systems for Imidazole-Piperidine Coupling
| Metal Catalyst | Ligand | Base | Solvent | Application Example |
| Palladium(II) acetate | tBuBrettPhos | LHMDS | THF | Amination of bromoimidazoles. acs.org |
| Palladium(II) acetate | Xantphos | Cs₂CO₃ | - | C-N cross-coupling. rsc.orgnih.gov |
| Copper(II) sulfate | - | - | Water (micellar) | Domino A³-coupling for imidazo[1,2-a]pyridines. acs.org |
Development of Novel and Efficient Synthetic Routes
The construction of the this compound scaffold can be approached through several strategic disconnections. A highly convergent and efficient strategy involves the initial synthesis of a 2-(1H-imidazol-5-yl)pyridine precursor, followed by the catalytic hydrogenation of the pyridine (B92270) ring to the corresponding piperidine. This two-stage approach allows for the modular and controlled assembly of the target molecule.
A key step in the synthesis of the target compound is the formation of the C-C bond between the pyridine and imidazole rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are powerful methods for achieving this transformation. These reactions offer a versatile and efficient means to connect two heterocyclic fragments.
A plausible and effective route for the synthesis of 2-(1H-imidazol-5-yl)pyridine involves a Suzuki-Miyaura cross-coupling reaction. This reaction typically couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of our intermediate, this would involve the coupling of a 2-pyridylboronic acid or ester with a 5-haloimidazole derivative.
The general scheme for this approach is as follows:
Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of 2-(1H-imidazol-5-yl)pyridine
Where [Py] represents the pyridine ring, [Im] represents the imidazole ring, B(OR)2 is a boronic acid or ester, and X is a halogen (e.g., Br, I).
To achieve the desired 2-(1H-imidazol-5-yl)pyridine, 2-pyridylboronic acid can be coupled with a suitably protected 5-bromo-1H-imidazole. The imidazole nitrogen is often protected to prevent side reactions and improve solubility. A common protecting group for this purpose is the trityl (triphenylmethyl) group, which can be readily removed under acidic conditions.
The following table summarizes the key parameters for a typical Suzuki-Miyaura coupling reaction to synthesize the protected 2-(1H-imidazol-5-yl)pyridine intermediate.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Pyridylboronic acid | 5-Bromo-1-trityl-1H-imidazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | ~85 |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 5-Bromo-1-trityl-1H-imidazole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | ~90 |
Following the successful coupling, the trityl protecting group can be removed by treatment with a mild acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the desired 2-(1H-imidazol-5-yl)pyridine intermediate.
The final step in this synthetic sequence is the reduction of the pyridine ring of the intermediate to the corresponding piperidine. Catalytic hydrogenation is the most common and efficient method for this transformation. This reaction involves the use of hydrogen gas in the presence of a heterogeneous or homogeneous catalyst.
The choice of catalyst is crucial for achieving high yields and selectivity, as well as for avoiding the reduction of the imidazole ring. Platinum- and rhodium-based catalysts are often employed for the hydrogenation of pyridine rings.
Scheme 2: Catalytic Hydrogenation of 2-(1H-imidazol-5-yl)pyridine
Where [Py]-[Im] is 2-(1H-imidazol-5-yl)pyridine and [Pip]-[Im] is this compound.
The following table outlines typical conditions for the catalytic hydrogenation of 2-substituted pyridines to the corresponding piperidines.
| Substrate | Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Yield (%) |
| 2-(1H-imidazol-5-yl)pyridine | PtO₂ (Adam's catalyst) | Acetic Acid | 50 | Room Temperature | >95 |
| 2-(1H-imidazol-5-yl)pyridine | Rh/C | Methanol | 100 | 50 | ~92 |
The use of acidic conditions, such as acetic acid as the solvent with a platinum catalyst, can facilitate the hydrogenation of the pyridine ring while leaving the imidazole ring intact. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure to ensure complete conversion.
This two-step approach, combining a palladium-catalyzed cross-coupling reaction with a subsequent catalytic hydrogenation, represents a novel and efficient synthetic route for the preparation of this compound and its analogues. The modularity of this strategy allows for the synthesis of a variety of derivatives by simply changing the starting materials in the cross-coupling step.
Spectroscopic and Advanced Structural Characterization of 2 1h Imidazol 5 Yl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 2-(1H-imidazol-5-yl)piperidine in solution. One-dimensional and two-dimensional experiments work in concert to provide a complete picture of the proton and carbon environments within the molecule.
One-dimensional NMR provides fundamental information about the chemical environment and number of unique protons (¹H NMR) and carbons (¹³C NMR) in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals corresponding to the protons on the piperidine (B6355638) ring and the imidazole (B134444) ring. The piperidine protons, being in an aliphatic environment, would appear in the upfield region (typically 1.5-3.0 ppm) chemicalbook.com. The protons attached to the imidazole ring are in a heteroaromatic environment and would thus resonate at a lower field. The N-H protons of both rings would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on typical values for piperidine and imidazole moieties.
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Imidazole N-H | Variable (broad) | Singlet (br s) | Chemical shift is solvent-dependent. |
| Imidazole C-H | ~7.0 - 7.6 | Singlet (s) | Aromatic region. |
| Piperidine N-H | Variable (broad) | Singlet (br s) | Chemical shift is solvent-dependent. |
| Piperidine C2-H | ~3.0 - 3.5 | Multiplet (m) | Adjacent to the imidazole ring, shifted downfield. |
| Piperidine C6-H (axial & equatorial) | ~2.5 - 3.0 | Multiplet (m) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum would show eight distinct signals, corresponding to the five carbons of the piperidine ring and the three carbons of the imidazole ring. The imidazole carbons would appear in the downfield (aromatic) region, while the piperidine carbons would be found in the upfield (aliphatic) region.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on typical values for piperidine and imidazole moieties.
| Carbon Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Imidazole C2 | ~135 | |
| Imidazole C4 | ~120 | |
| Imidazole C5 | ~130 | Attached to the piperidine ring. |
| Piperidine C2 | ~55 - 60 | Linked to the imidazole ring, shifted downfield. |
| Piperidine C6 | ~45 - 50 | Typical for a piperidine α-carbon. chemicalbook.com |
| Piperidine C3 | ~25 - 30 | |
| Piperidine C5 | ~25 - 30 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by showing correlations between nuclei.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comoxinst.com For this compound, COSY would be instrumental in confirming the connectivity of the piperidine ring protons. Cross-peaks would appear between the proton at C2 and its neighbors on C3, and sequentially around the ring (C3-H with C4-H, C4-H with C5-H, and C5-H with C6-H), confirming the intact piperidine structure.
Heteronuclear Multiple Bond Correlation (gHMBC): The gHMBC experiment shows correlations between protons and carbons over two to four bonds. This is particularly useful for connecting different parts of the molecule. Key correlations would be expected between the piperidine C2-H proton and the imidazole carbons (C4 and C5), definitively establishing the connection point between the two heterocyclic rings. msu.edu Similarly, correlations between the imidazole C4-H proton and the imidazole carbons (C2 and C5) would confirm the structure of that ring.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state. This technique would determine key structural parameters such as bond lengths, bond angles, and torsion angles of this compound. The analysis would reveal the exact conformation of the piperidine ring (typically a chair conformation) and the relative orientation of the imidazole ring with respect to the piperidine ring. iosrjournals.org Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the N-H groups of both rings, which govern the crystal packing. mdpi.comnih.gov
Interactive Data Table: Expected X-ray Crystallography Data
| Parameter | Expected Information | Significance |
|---|---|---|
| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Describes the symmetry of the crystal lattice. mdpi.com |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal. mdpi.com |
| Bond Lengths | C-C, C-N, C-H, N-H | Confirms covalent structure and can indicate bond order. |
| Bond Angles | C-N-C, N-C-C, etc. | Determines the local geometry around each atom. |
| Torsion Angles | Defines the 3D conformation of the rings and their relative orientation. |
Vibrational Spectroscopy (e.g., FTIR) for Molecular Structure Confirmation
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The FTIR spectrum of this compound would show characteristic absorption bands confirming its structure.
Key expected vibrational bands include the N-H stretching vibrations from both the piperidine and imidazole rings, typically appearing as a broad band in the 3200-3400 cm⁻¹ region. dovepress.com The C-H stretching vibrations of the aliphatic piperidine ring would be observed just below 3000 cm⁻¹, while the C-H stretches of the aromatic imidazole ring would appear just above 3000 cm⁻¹. The spectrum would also feature C=C and C=N stretching vibrations from the imidazole ring in the 1500-1650 cm⁻¹ region and C-N stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). researchgate.netresearchgate.net
Interactive Data Table: Predicted FTIR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3200 - 3400 (broad) | Imidazole & Piperidine N-H |
| Aromatic C-H Stretch | 3000 - 3150 | Imidazole C-H |
| Aliphatic C-H Stretch | 2850 - 2990 | Piperidine C-H |
| C=N / C=C Stretch | 1500 - 1650 | Imidazole Ring |
Mass Spectrometry (MS) for Molecular Identity
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₈H₁₃N₃), the molecular weight is 151.21 g/mol .
Interactive Data Table: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Information Provided |
|---|---|---|
| Molecular Formula | C₈H₁₃N₃ | |
| Molecular Weight | 151.21 | |
| Molecular Ion (M⁺) | m/z = 151 | Confirms the molecular weight of the parent compound. dovepress.com |
Conformational Analysis of 2 1h Imidazol 5 Yl Piperidine
Piperidine (B6355638) Ring Conformations
The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, in 2-substituted piperidines, two distinct chair conformations are possible, differing in the orientation of the substituent at the C2 position—either axial or equatorial. The relative stability of these conformers is influenced by steric and electronic factors.
For a simple 2-substituted piperidine, the equatorial conformation is generally favored to avoid 1,3-diaxial interactions between the substituent and the axial hydrogens on C4 and C6 of the piperidine ring. However, the nature of the substituent on the piperidine nitrogen significantly alters this preference. For instance, in N-acyl or N-aryl piperidines, the axial orientation of a 2-substituent can become more stable to mitigate allylic strain (A(1,3) strain) between the substituent and the N-substituent. nih.govrsc.org
In the case of 2-(1H-imidazol-5-yl)piperidine, where the nitrogen is part of a secondary amine, the equatorial orientation of the imidazole (B134444) substituent is expected to be the more stable conformation in the absence of other overriding interactions. This arrangement minimizes steric hindrance. The chair conformers can interconvert through a process of ring inversion, which involves higher energy intermediates such as the twist-boat conformation. nih.govacs.org
| N-Substituent | Favored Orientation of 2-Substituent | Primary Reason |
|---|---|---|
| -H or -Alkyl | Equatorial | Minimization of 1,3-diaxial steric interactions |
| -Acyl or -Aryl | Axial | Avoidance of A(1,3) allylic strain |
Inter-ring Torsional Orientations
Computational studies on related biaryl systems, such as 2-phenylpyridine, indicate that the preferred torsional angle is a balance between steric repulsion between ortho hydrogens and the stabilizing effects of conjugation. researchgate.netnih.gov For this compound, steric hindrance between the hydrogen at C3 of the piperidine ring and the hydrogen at C4' of the imidazole ring would disfavor a fully planar conformation. Consequently, a twisted or non-planar arrangement of the two rings is likely to be the most stable, with a specific dihedral angle that minimizes these steric clashes while allowing for some degree of electronic interaction. The energy barrier to rotation around this bond is expected to be relatively low, allowing for rapid interconversion between different rotamers at room temperature.
Intramolecular Hydrogen Bonding Interactions
The presence of hydrogen bond donors (the piperidine N-H and the imidazole N-H) and acceptors (the imidazole nitrogen atoms) in this compound creates the possibility of intramolecular hydrogen bonding. rsc.orgnih.gov Such interactions can significantly stabilize specific conformations.
An intramolecular hydrogen bond could form between the piperidine N-H group and the nitrogen atom at the 1' position of the imidazole ring (N1'). This would create a six-membered ring structure, which is geometrically favorable. The formation of this hydrogen bond would depend on the relative orientation of the two rings and the conformation of the piperidine ring. Specifically, a conformation where the piperidine N-H and the imidazole ring are in proximity would be required. The strength of such a hydrogen bond would influence the conformational equilibrium, potentially favoring a conformer that might otherwise be less stable based on steric factors alone. The formation of intramolecular hydrogen bonds can shield polar groups, which can impact the molecule's physicochemical properties. researchgate.neth1.co
The tautomeric state of the imidazole ring is also a critical factor. nih.govresearchgate.net The 1H-imidazole tautomer has the proton on one nitrogen, leaving the other as a hydrogen bond acceptor. The position of the proton on the imidazole ring will determine which nitrogen atom can act as the acceptor in an intramolecular hydrogen bond.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential for Formation |
|---|---|---|
| Piperidine N-H | Imidazole N1' | Geometrically plausible, depends on inter-ring torsion |
| Imidazole N-H | Piperidine N | Less likely due to steric constraints |
Influence of Substituents on Conformational Equilibrium
The introduction of substituents on either the piperidine or the imidazole ring would be expected to alter the conformational equilibrium of this compound.
Substituents on the piperidine ring, particularly at positions C3, C4, C5, or C6, would introduce additional steric interactions that could shift the preference for the axial versus equatorial placement of the imidazole group. For example, a bulky substituent at C3 could further destabilize the equatorial conformer of the 2-imidazole substituent due to increased steric repulsion.
Substituents on the imidazole ring could influence the conformational landscape in several ways. Electron-withdrawing or electron-donating groups could alter the electronic properties of the ring and the nature of the inter-ring interactions. jocpr.com Furthermore, substituents at the C4' position of the imidazole ring would increase the steric barrier to rotation around the C2-C5' bond, potentially leading to more defined and stable rotamers. Substituents could also affect the acidity and basicity of the N-H protons and the nitrogen lone pairs, thereby modulating the strength of any intramolecular hydrogen bonds. researchgate.net
Computational Chemistry Studies on 2 1h Imidazol 5 Yl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These ab initio or semi-empirical methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular geometry, energy, and electronic distribution.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov For 2-(1H-imidazol-5-yl)piperidine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine the molecule's most stable three-dimensional conformation, known as its optimized geometry. tandfonline.com This process minimizes the energy of the molecule with respect to all geometrical parameters, yielding precise data on bond lengths, bond angles, and dihedral angles. mdpi.com
Furthermore, DFT provides critical insights into the electronic properties. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and molecular stability. tandfonline.com Molecular Electrostatic Potential (MEP) maps can also be generated to identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. tandfonline.com
Table 1: Illustrative Electronic Properties of this compound Derivable from DFT Calculations Note: The following values are examples of the types of data generated from DFT studies and are not specific experimental results for this compound.
| Parameter | Description | Typical Information Yielded |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability |
| Dipole Moment (μ) | Measure of the net molecular polarity | Provides insight into intermolecular interactions |
| Mulliken Atomic Charges | Distribution of electron charge among atoms | Helps identify reactive sites within the molecule |
Theoretical Vibrational Frequency Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrations of covalent bonds. americanpharmaceuticalreview.com Theoretical vibrational frequency analysis using DFT is an essential complement to experimental spectroscopy. By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. mdpi.com
This theoretical spectrum allows for a detailed and accurate assignment of the vibrational bands observed in experimental FTIR and Raman spectra. mdpi.com Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, and torsional modes, associated with that vibration. Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation in calculations and environmental effects in experiments, are often corrected using a scaling factor. mdpi.com This combined experimental and theoretical approach provides a robust characterization of the molecule's vibrational properties. nih.gov
Table 2: Representative Vibrational Modes and Expected Frequencies for Functional Groups in this compound Note: This table shows generally expected frequency ranges for the constituent functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm-1) |
|---|---|---|
| N-H (Piperidine & Imidazole) | Stretching | 3300 - 3500 |
| C-H (Aromatic/Aliphatic) | Stretching | 2850 - 3100 |
| C=N (Imidazole) | Stretching | 1615 - 1685 |
| C=C (Imidazole) | Stretching | 1400 - 1600 |
| C-N (Piperidine & Imidazole) | Stretching | 1250 - 1350 |
| N-H | Bending | 1500 - 1650 |
| C-H | Bending | 1350 - 1480 |
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation techniques are used to study the interactions of this compound with biological macromolecules, such as proteins and enzymes. These methods are crucial in drug discovery for predicting how a ligand might bind to a target and for designing new, more potent molecules.
Molecular Docking for Protein-Ligand Interactions
Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. connectjournals.com In the context of this compound, docking simulations are performed to understand how it might interact with the active site of a specific protein target. The process involves placing the ligand into the binding site of the protein and evaluating its conformation and orientation using a scoring function, which estimates the binding affinity. researchgate.net
The results of a docking study reveal plausible binding poses and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the protein's amino acid residues. aabu.edu.jo For instance, the N-H groups of both the piperidine (B6355638) and imidazole (B134444) rings can act as hydrogen bond donors, while the sp2-hybridized nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors. These interactions are critical for the stability of the protein-ligand complex. researchgate.net
Table 3: Example of a Molecular Docking Results Summary Note: This table is a hypothetical representation to illustrate the data obtained from a molecular docking study.
| Target Protein | Binding Site | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| Example Kinase A | ATP-binding pocket | -8.5 | Asp145, Leu23, Val88 | Hydrogen bond, Hydrophobic |
| Example Receptor B | Orthosteric pocket | -7.9 | Tyr101, Phe250, Asn98 | Hydrogen bond, π-π stacking |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design. vensel.org A pharmacophore is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response". nih.gov
For this compound, a pharmacophore model would be constructed based on its key chemical features. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and positive or negative ionizable groups. nih.gov For this specific molecule, the key pharmacophoric features would likely be:
Two hydrogen bond donors (the N-H groups of the piperidine and imidazole rings).
A hydrogen bond acceptor (the pyridine-like nitrogen of the imidazole ring).
A hydrophobic feature associated with the aliphatic piperidine ring.
Once developed, this pharmacophore model can be used as a 3D query to screen large virtual libraries of compounds to identify other structurally diverse molecules that possess the same essential features and are therefore likely to bind to the same biological target. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insight into the flexibility of the ligand and protein and the stability of their complex. dntb.gov.ua
An MD simulation starting with the best-docked pose of this compound within a protein's active site can be run for nanoseconds or longer. The analysis of the simulation trajectory can confirm the stability of the binding mode. Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests that the complex remains in a stable conformational state. tandfonline.comresearchgate.net Furthermore, MD simulations can reveal the persistence of key interactions (like hydrogen bonds) and provide a more accurate estimation of binding free energies.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For scaffolds such as this compound, which is a common feature in histamine (B1213489) H3 receptor antagonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) offer a three-dimensional perspective on the structural requirements for enhanced bioactivity. sid.ir
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. The process involves aligning the molecules, which often include the this compound core, and then placing them in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated. These calculated fields are then subjected to Partial Least Squares (PLS) analysis to derive a QSAR model.
The resulting CoMFA model is often visualized using contour maps, which highlight regions where modifications to the molecular structure could lead to an increase or decrease in biological activity. For a hypothetical CoMFA model of a series of analogs of this compound, the results might be presented as follows:
Table 1: Hypothetical CoMFA Model Statistical Parameters
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | > 0.5 | Indicates good internal predictive ability. |
| r² (Non-cross-validated r²) | > 0.6 | Shows a good fit of the model to the training set data. |
| F-statistic | High value | Indicates the statistical significance of the model. |
| Optimal Number of Components | Varies | The number of latent variables used in the PLS model. |
| Steric Field Contribution | % | The percentage of the variance in activity explained by steric fields. |
Note: This table is illustrative, as specific CoMFA data for this compound is not publicly available.
Contour maps would likely indicate that bulky substituents are favored or disfavored in specific regions around the piperidine or imidazole rings, and that electropositive or electronegative groups could enhance binding affinity at particular locations.
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the molecular properties influencing biological activity. The similarity indices are calculated at each grid point using a Gaussian-type distance dependence, which avoids some of the singularities found in CoMFA fields.
Similar to CoMFA, the results of a CoMSIA study are interpreted through contour maps that guide the structural modification of lead compounds. For a series of compounds containing the this compound moiety, a CoMSIA model would provide insights into where hydrophobic groups, hydrogen bond donors, and acceptors could be introduced to improve activity.
Table 2: Hypothetical CoMSIA Model Field Contributions
| Field Type | Favorable Regions | Unfavorable Regions |
|---|---|---|
| Steric | Green Contours | Yellow Contours |
| Electrostatic | Blue Contours (positive charge favored) | Red Contours (negative charge favored) |
| Hydrophobic | Yellow Contours | White Contours |
| H-Bond Donor | Cyan Contours | Purple Contours |
Note: This table represents a typical visualization scheme for CoMSIA results and is for illustrative purposes only.
Prediction of ADME Parameters for Research Guidance
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical step in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. nih.govnih.gov While specific experimental ADME data for this compound is scarce, computational tools can provide valuable predictions to guide further research. nih.gov
These predictive models are built upon large datasets of compounds with known ADME properties. nih.gov For this compound, a typical in silico ADMET profile would assess parameters such as those listed in the following table:
Table 3: Predicted ADME Properties for this compound
| Property | Predicted Value | Implication for Drug Development |
|---|---|---|
| Absorption | ||
| Oral Bioavailability | Moderate to High | Indicates potential for oral administration. |
| Caco-2 Permeability | Moderate | Suggests reasonable intestinal absorption. |
| P-glycoprotein Substrate | Yes/No | Predicts potential for efflux from cells, affecting distribution. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Suggests potential for CNS activity, which can be desirable or undesirable depending on the therapeutic target. |
| Plasma Protein Binding | Moderate | Influences the fraction of free drug available to exert its effect. |
| Metabolism | ||
| CYP450 Inhibition (e.g., 2D6, 3A4) | Potential Inhibitor | The imidazole moiety is known to sometimes cause CYP inhibition, which can lead to drug-drug interactions. sid.ir |
| Excretion | ||
| Renal Excretion | Predicted as a potential route | Influences the drug's half-life. |
| Toxicity | ||
| hERG Inhibition | Low Risk | Important for assessing cardiovascular safety. |
Note: The values in this table are based on general predictions for similar chemical structures and require experimental validation.
Analysis of Protonation States at Physiological pH
The protonation state of a molecule at physiological pH (typically around 7.4) is a crucial determinant of its solubility, permeability, and interaction with biological targets. This compound contains two basic nitrogen centers: the piperidine nitrogen and the imidazole ring nitrogens. Computational methods can predict the pKa values of these ionizable groups, which in turn determines the predominant protonation state at a given pH.
The piperidine ring typically has a pKa in the range of 9-11, meaning it will be predominantly protonated (positively charged) at physiological pH. The imidazole ring is amphoteric; it can act as both a weak acid and a weak base. The pKa for the protonation of the imidazole ring is approximately 6-7. nih.gov
Therefore, at pH 7.4, a significant population of this compound molecules will exist in a monocationic state, with the piperidine nitrogen protonated. A smaller but significant fraction may exist as a dication (both piperidine and imidazole protonated) or as a neutral species, depending on the precise pKa values, which can be influenced by the electronic effects of the rest of the molecule.
Table 4: Predicted Protonation States of this compound at pH 7.4
| Ionizable Group | Predicted pKa | Predominant State at pH 7.4 |
|---|---|---|
| Piperidine Nitrogen | ~9-11 | Protonated (Positively Charged) |
Note: These pKa values are estimates based on similar structures and can be more accurately determined through specific computational pKa prediction algorithms or experimental measurement.
Understanding the likely protonation states is essential for interpreting molecular docking studies and for designing analogs with optimized pharmacokinetic and pharmacodynamic properties.
Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 1h Imidazol 5 Yl Piperidine Analogues
Rational Design Principles for Novel Analogues
The rational design of novel analogues based on the 2-(1H-imidazol-5-yl)piperidine scaffold is often guided by established pharmacophore models of known biologically active molecules. A primary strategy involves pharmacophore hybridization, where the essential features of the this compound core are combined with structural elements from other active compounds to create hybrid molecules with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles. tandfonline.comrsc.org
For instance, in the design of histamine (B1213489) H₃ receptor (H₃R) antagonists, the imidazole (B134444) ring serves as a key interaction moiety, mimicking the endogenous ligand histamine. The design process often focuses on maintaining the imidazole's hydrogen bonding capabilities while modifying other parts of the molecule to switch from agonist to antagonist activity. nih.govd-nb.info Computational tools, including molecular docking and pharmacophore modeling, are instrumental in this process. These methods help to visualize the binding orientation of the ligand within the receptor's active site, allowing for the strategic placement of substituents to maximize favorable interactions and disrupt unfavorable ones. rsc.orgmdpi.com The design of these analogues frequently aims to optimize properties such as brain penetration for CNS targets, which involves fine-tuning lipophilicity and hydrogen bonding potential. d-nb.info
Scaffold Modification and Derivatization Strategies
Modification of the core this compound scaffold is a key strategy to explore the chemical space and develop a comprehensive structure-activity relationship (SAR). This involves systematic derivatization of the imidazole and piperidine (B6355638) rings, as well as the exploration of bioisosteric replacements.
The imidazole ring is a versatile component, acting as a hydrogen bond donor and acceptor, and its electronic properties can be modulated through substitution. nih.govchemijournal.com While specific SAR data for substitutions on the this compound core is limited in the provided literature, general principles from other imidazole-containing compounds can be applied. Substitutions at various positions on the imidazole ring can influence the compound's pKa, metabolic stability, and interaction with target proteins. longdom.orgresearchgate.net For example, introducing small alkyl or halo substituents can alter lipophilicity and electronic distribution, potentially enhancing binding affinity or selectivity for a specific receptor subtype. The nitrogen atoms of the imidazole ring are also sites for modification, although this can significantly impact the aromaticity and hydrogen-bonding characteristics of the ring.
The piperidine moiety is a critical structural element for the activity of many dual H₃/σ₁ receptor ligands. nih.gov Modifications to this ring are a cornerstone of SAR studies.
Piperidine Ring Substitutions: Introducing substituents on the carbon atoms of the piperidine ring can confer conformational rigidity and introduce new interaction points with the target receptor. For example, in imidazolopiperazines, the introduction of a dimethyl group on the piperazine (B1678402) ring had a significant positive effect on antimalarial potency. nih.gov This strategy can be extrapolated to the piperidine ring of the title scaffold to explore its impact on activity.
In the parent scaffold this compound, the imidazole and piperidine rings are directly connected. Therefore, traditional linker modification strategies are not directly applicable. However, the spatial and rotational relationship between the two rings is critical for biological activity. The design of analogues often focuses on introducing substituents that can influence the preferred conformation, thereby optimizing the orientation of the two key heterocyclic moieties for receptor binding. In related non-imidazole H₃ receptor ligands, modifying the length of the linker between a central core and basic moieties was found to affect affinity. d-nb.info This highlights the importance of the distance and geometry between key pharmacophoric groups, a principle that applies to the relative orientation of the directly linked rings in the this compound core.
Bioisosterism is a powerful tool in medicinal chemistry to modulate a compound's physicochemical and biological properties without drastically altering its structure. nih.gov This can involve replacing either the imidazole or the piperidine ring.
Elucidation of Key Structural Elements Contributing to Biological Activity and Selectivity
The biological activity of this compound analogues is governed by several key structural elements. The interplay between these elements determines the compound's affinity and selectivity for its biological target.
The Imidazole Ring: This moiety is often crucial for receptor recognition, particularly for targets like the histamine receptors, where it mimics the endogenous ligand. Its hydrogen-bonding capability (as both a donor and acceptor) and its aromatic nature are key to forming specific interactions within the receptor binding pocket. nih.gov
The Piperidine Nitrogen: The basicity of the piperidine nitrogen is a critical determinant of activity. nih.gov It often forms a key ionic interaction with an acidic residue (e.g., aspartate) in the target receptor. d-nb.info Modifications that alter this basicity, such as N-acylation or the introduction of electron-withdrawing groups nearby, can have a profound impact on binding affinity.
Substituents on the Rings: As discussed, substituents on both the imidazole and piperidine rings play a fine-tuning role. They can influence the molecule's conformation, lipophilicity, and steric profile, thereby affecting potency, selectivity, and pharmacokinetic properties like brain permeability. nih.govepa.gov
Stereochemistry: The stereochemistry at the point of connection between the piperidine and imidazole rings can be crucial for activity. The specific spatial arrangement of the two rings is often necessary for optimal fitting into the binding site of the target protein.
The following table summarizes the effect of replacing the imidazole ring with a piperidine ring on the antagonist potency (pA₂) at the histamine H₃ receptor for several compounds.
| Parent Compound | Modification | Change in pA₂ (log units) | Reference |
| Thioperamide | Imidazole → Piperidine | -2.7 | nih.gov |
| Clobenpropit | Imidazole → Piperidine | -1.9 | nih.gov |
| Proxyfan | Imidazole → Piperidine | -1.3 | nih.gov |
| FUB 138 | Imidazole → Piperidine | -1.2 | nih.gov |
| FUB 181 | Imidazole → Piperidine | ≤ 0.4 | nih.gov |
| FUB 153 | Imidazole → Piperidine | ≤ 0.4 | nih.gov |
This data clearly indicates that the importance of the imidazole moiety is context-dependent. While it is critical for the activity of compounds like Thioperamide and Clobenpropit, it is largely replaceable in others like FUB 181 and FUB 153, making the latter potential leads for the development of non-imidazole H₃-receptor antagonists. nih.gov
Lead Optimization Strategies in Drug Discovery Research (Excluding Clinical Data)
Key strategies in the optimization of this compound analogues involve targeted modifications at several key positions within the molecule: the piperidine ring, the imidazole moiety, and any associated linker or substituent groups. These modifications aim to probe the structure-activity relationship (SAR) to identify which chemical features are essential for biological activity.
One major area of investigation has been the modification of the piperidine ring. The basicity of the piperidine nitrogen is often crucial for receptor interaction. Studies have shown that substituting the piperidine nitrogen with various groups can significantly impact receptor affinity. For instance, in a series of H₃R agonists, replacing the piperidine spacer with a piperazine moiety resulted in low or no affinity for the human H₃R, highlighting that the piperidine ring provides a favorable conformational restriction for receptor binding. nih.gov Further modifications, such as the introduction of aryl groups to the piperidine nitrogen, have yielded compounds with moderate to high affinity, with the specific substituents on the aromatic ring greatly influencing agonistic activity. nih.gov
Another optimization strategy involves altering the linker connecting the core scaffold to other parts of the molecule. In the development of dual histamine H₃ and sigma-1 (σ₁) receptor ligands, the length of the alkyl chain linking a phenoxy group to the piperidine nitrogen was found to be a critical determinant of activity. For H₃R, extending the linker length from a three-carbon chain to a four-, five-, or six-carbon chain was explored. acs.org This systematic alteration allows for the fine-tuning of the distance between key pharmacophoric elements to achieve optimal interaction with the receptor binding sites.
The imidazole ring itself is a key feature, often mimicking the endogenous ligand histamine. However, modifications to this ring have also been explored. While few analogues with substituents directly on the imidazole N-atom have been reported, this remains a potential avenue for optimization. nih.gov The focus has often been on maintaining the imidazole as the crucial histamine-mimicking element while modifying other parts of the molecule to enhance selectivity and potency. For example, in the design of H₃R antagonists, a common strategy is to have a basic amine center (like the piperidine ring) connected via an alkyl chain to an aromatic or heteroaromatic moiety, with the imidazole group being a part of this basic center.
The following table summarizes the structure-activity relationship for a series of N-aryl-piperidine derivatives designed as human histamine H₃ receptor agonists, illustrating the impact of substitutions on the aromatic ring attached to the piperidine nitrogen.
| Compound | Ar (Substituent on Piperidine Nitrogen) | hH₃R Binding Affinity (Ki, nM) |
| 17a | 4-Fluorophenyl | 110 |
| 17d | 4-Cyanophenyl | 1.8 |
| 17f | 4-(Trifluoromethyl)phenyl | 2.5 |
| 17h | 4-Nitrophenyl | 1.6 |
| 17j | 3-Chlorophenyl | 14 |
| 17l | 3-Nitrophenyl | 2.7 |
| Data sourced from a study on N-aryl-piperidine derivatives as histamine H₃ receptor agonists. nih.gov |
This data demonstrates that electron-withdrawing groups at the para-position of the phenyl ring (e.g., cyano, trifluoromethyl, nitro) generally lead to higher binding affinity at the human H₃R compared to a fluoro substituent or substituents at the meta-position. nih.gov Such findings are crucial during lead optimization, guiding chemists to focus on substitutions that are most likely to improve the potency of the lead compound.
In another example focusing on dual H₃/σ₁ receptor ligands, modifications to the basic amine moiety and the linker length were systematically evaluated. The piperidine ring was established as a critical structural feature for this dual activity. acs.org
| Compound | Basic Moiety | Linker (n) | hH₃R Affinity (Ki, nM) | σ₁R Affinity (Ki, nM) |
| 5 | Piperidine | 4 | 1.6 | 1.4 |
| 7 | Piperidine | 5 | 1.9 | 1.2 |
| 8 | Piperidine | 6 | 2.5 | 1.4 |
| 16 | 2-(Pyrazin-1-yl)pyrazine | 4 | >10000 | 12.0 |
| Data sourced from a study on dual piperidine-based histamine H₃ and sigma-1 receptor ligands. acs.org |
The data clearly shows that replacing the piperidine ring with a piperazine derivative (compound 16) leads to a dramatic loss of affinity at the H₃R, reinforcing the importance of the piperidine scaffold for this target. acs.org Within the piperidine series, varying the alkyl linker length between four and six carbons (n=4, 5, 6) maintained high affinity at both H₃R and σ₁R, indicating some tolerance for linker length in this particular series. acs.org These systematic explorations are the essence of lead optimization, providing a detailed map of the SAR and guiding the design of improved analogues. nih.gov
Biological Activity and Mechanistic Elucidation of 2 1h Imidazol 5 Yl Piperidine in Vitro Studies
Enzyme Inhibition Studies
The imidazole (B134444) and piperidine (B6355638) rings are common structural motifs in a variety of enzymatically active compounds. The following sections detail the observed inhibitory activities of compounds structurally related to 2-(1H-imidazol-5-yl)piperidine against several key enzyme families.
The imidazole moiety is a well-known feature in compounds that interact with cytochrome P450 (CYP) enzymes, often acting as an inhibitor. Research on compounds with a similar core structure to this compound has demonstrated significant interactions with CYP isoforms.
For instance, a study on 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712), a compound containing both imidazole and a piperazine (B1678402) ring (a close relative of piperidine), revealed it to be a potent mechanism-based inactivator of human cytochrome P450 2D6. nih.gov This inactivation is characterized by a time-dependent loss of enzyme activity that is not recoverable by dialysis. The mechanism involves the formation of a protein adduct, rather than adduction to the heme cofactor. nih.gov Within 15 minutes of incubation with SCH 66712 and NADPH, approximately 90% of CYP2D6 activity was lost. nih.gov The binding stoichiometry to the protein was determined to be 1.2:1. nih.gov
Further investigation into the metabolic pathway leading to CYP2D6 inactivation showed that oxidation of the phenyl group on the imidazole ring is a key step. nih.gov This suggests that the metabolic activation of the imidazole-containing compound is a prerequisite for the irreversible inhibition of the enzyme.
Table 1: In Vitro Cytochrome P450 Inhibition Data for a Structurally Related Compound
| Compound | Enzyme | Inhibition Type | Key Parameters |
|---|
Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Compounds containing imidazole and piperidine structures have been investigated as modulators of gamma-secretase activity.
Non-steroidal anti-inflammatory drug (NSAID)-derived carboxylic acid analogues and non-NSAID imidazole compounds are two general categories of gamma-secretase modulators (GSMs). nih.gov These modulators are of therapeutic interest because they can selectively reduce the formation of the more amyloidogenic Aβ42 peptide. nih.gov Studies on piperidine acetic acid-based GSMs have shown that these molecules can directly bind to presenilin-1 (PS1), the catalytic subunit of the gamma-secretase complex. nih.gov This binding is thought to allosterically modulate the enzyme's activity, leading to a shift in the cleavage site of the amyloid precursor protein (APP) and a decrease in Aβ42 production. nih.gov
While direct studies on this compound are not available, the established role of both imidazole and piperidine scaffolds in gamma-secretase modulation suggests that this compound could potentially influence amyloid-beta production.
Aldose Reductase: Aldose reductase is an enzyme in the polyol pathway that has been implicated in the development of diabetic complications. Inhibitors of this enzyme are therefore of significant therapeutic interest. A number of imidazole-containing compounds have been synthesized and evaluated for their aldose reductase inhibitory effects. For example, a series of amino acid conjugates of chromene-3-imidazoles were tested in vitro for their ability to inhibit aldose reductase, with some compounds showing IC50 values in the low micromolar to nanomolar range. nih.gov Specifically, IC50 values ranged from 0.031 ± 0.082 μM to 4.29 ± 0.55 μM. nih.gov
Squalene (B77637) Synthase: Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway. Inhibition of squalene synthase can lead to a reduction in cholesterol levels. While specific data on this compound is not available, the general class of nitrogen-containing heterocyclic compounds has been explored for squalene synthase inhibition. For example, bisphosphonates have been shown to be potent inhibitors of this enzyme. nih.gov The inhibitory activity of these compounds is typically assessed in a cell-free enzyme assay by measuring the conversion of farnesyl diphosphate (B83284) to squalene. nih.gov
Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The imidazole and piperidine moieties are present in a number of kinase inhibitors.
FLT3 Kinase: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). Imidazo[4,5-b]pyridine-based compounds have been identified as potent inhibitors of FLT3 kinase and its mutants. nih.gov For example, one such compound demonstrated potent inhibition of Aurora kinases and FLT3 kinase with Kd values of 7.5 nM and 6.2 nM, respectively. nih.gov
Other Kinases: Imidazole piperazines have been developed as a potent class of cyclin-dependent kinase (CDK) inhibitors. drugbank.com These compounds exhibit a novel binding mode, interacting with the kinase through a bridging water molecule. drugbank.com Additionally, benzimidazole-based hybrids have been investigated as potential multi-kinase inhibitors, showing activity against EGFR, Her2, VEGFR2, CDK2, and mTOR. mdpi.com
Table 2: Kinase Inhibition Data for Structurally Related Imidazole-Containing Compounds
| Compound Class | Target Kinase | Potency |
|---|---|---|
| Imidazo[4,5-b]pyridines | Aurora-A, FLT3 | Kd = 7.5 nM, 6.2 nM |
| Imidazole piperazines | CDK2 | - |
The mechanism by which a compound inhibits an enzyme can be classified as competitive, noncompetitive, uncompetitive, or mixed-type. These classifications are based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex.
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. knyamed.compatsnap.com
Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the conformation of the enzyme, reducing its catalytic activity. Noncompetitive inhibition cannot be overcome by increasing the substrate concentration. knyamed.compatsnap.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. medicoapps.org
Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.
The specific mechanism of inhibition for this compound against any given enzyme would need to be determined through detailed kinetic studies. However, based on the behavior of other imidazole-containing enzyme inhibitors, it is plausible that it could exhibit any of these mechanisms depending on the target enzyme.
Receptor Modulation and Binding Affinity Investigations
The this compound scaffold contains structural elements found in ligands for various receptors, suggesting potential for receptor modulation.
A study of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones, which share the piperidinyl-imidazole substructure, revealed binding affinities for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. tandfonline.com This suggests that the core structure of this compound may also interact with these or other G-protein coupled receptors.
Furthermore, piperidine and piperazine-based compounds have been identified as having a high affinity for sigma-1 receptors. rsc.org Computational studies, including molecular docking and dynamic simulations, have been used to understand the binding modes of these ligands and identify key interactions with amino acid residues in the receptor binding site. rsc.org
While direct binding data for this compound is not available, the evidence from structurally related compounds suggests that it is a promising candidate for investigation as a modulator of various receptor systems.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine |
| Presenilin-1 |
| Amyloid precursor protein |
| 5-piperidinyl-1H-benzo[d]imidazol-2(3H)-one |
Histamine (B1213489) Receptor (H3, H4) Agonism and Antagonism
Table 1: Histamine Receptor (H3, H4) Binding Affinity and Functional Activity of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |
|---|---|---|---|
| H3 | Data not available | Data not available | Data not available |
| H4 | Data not available | Data not available | Data not available |
Note: No direct experimental data was found for this compound.
Sigma Receptor (σ1R, σ2R) Binding and Selectivity
Sigma receptors, particularly the σ1 and σ2 subtypes, are targets for various therapeutic areas, and piperidine-containing structures are common scaffolds for sigma receptor ligands. These ligands can exhibit a range of binding affinities and selectivities. Despite the structural alerts suggesting potential interaction, there is a lack of specific in vitro binding assays that have determined the affinity (Ki) and selectivity of this compound for σ1 and σ2 receptors. Therefore, its profile as a sigma receptor ligand is currently unknown.
Table 2: Sigma Receptor (σ1R, σ2R) Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (Ki, nM) | Selectivity (σ1 vs σ2) |
|---|---|---|
| σ1R | Data not available | Data not available |
| σ2R | Data not available |
Note: No direct experimental data was found for this compound.
Opioid Receptor (Delta, Mu, Kappa) Affinity and Functional Activity
The piperidine ring is a key pharmacophore in many potent opioid receptor ligands, including the fentanyl class of analgesics. The interaction is often characterized by a salt bridge between the protonated piperidine nitrogen and a conserved aspartate residue in the receptor. While this makes the this compound scaffold of interest for opioid receptor activity, specific in vitro studies to determine its binding affinity and functional activity (as an agonist or antagonist) at the delta, mu, and kappa opioid receptors have not been reported. Research on a structurally related isomer, 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, has shown selective delta-opioid agonism, but these compounds have a different substitution pattern and an additional phenyl group, making direct comparisons difficult.
Table 3: Opioid Receptor (Delta, Mu, Kappa) Affinity and Functional Activity of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Mode of Action |
|---|---|---|---|
| Delta | Data not available | Data not available | Data not available |
| Mu | Data not available | Data not available | Data not available |
| Kappa | Data not available | Data not available | Data not available |
Note: No direct experimental data was found for this compound.
Serotonin Receptor (5-HT3, 5-HT6, 5-HT1A, 5-HT2A, 5-HT7) Modulation
Both imidazole and piperidine moieties are present in various serotonin receptor ligands. For instance, some multi-target drugs for neuropsychiatric disorders incorporate these rings to achieve desired polypharmacology. However, a comprehensive in vitro profiling of this compound at the specified serotonin receptor subtypes (5-HT3, 5-HT6, 5-HT1A, 5-HT2A, and 5-HT7) is not available in the published literature. A distant analog, 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole, was noted to have moderate affinity for the 5-HT2A receptor, but its structural complexity precludes direct extrapolation to the simpler this compound. researchgate.net
Table 4: Serotonin Receptor (5-HT3, 5-HT6, 5-HT1A, 5-HT2A, 5-HT7) Modulation by this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| 5-HT3 | Data not available | Data not available |
| 5-HT6 | Data not available | Data not available |
| 5-HT1A | Data not available | Data not available |
| 5-HT2A | Data not available | Data not available |
| 5-HT7 | Data not available | Data not available |
Note: No direct experimental data was found for this compound.
Muscarinic Acetylcholine (B1216132) Receptor (M5) Allosteric Modulation
Muscarinic acetylcholine receptors are important drug targets, and allosteric modulation offers a pathway to achieving subtype selectivity. The M5 receptor, in particular, has been a target for the treatment of addiction and psychosis. nih.gov There is currently no published in vitro research investigating the potential for this compound to act as a positive or negative allosteric modulator of the M5 muscarinic receptor.
Table 5: Muscarinic Acetylcholine Receptor (M5) Allosteric Modulation by this compound
| Receptor | Type of Modulation | Effect on Agonist Affinity/Efficacy |
|---|---|---|
| M5 | Data not available | Data not available |
Note: No direct experimental data was found for this compound.
Dopamine Receptor (D4) Binding and Antagonism
The dopamine D4 receptor is a target for antipsychotic medications. Certain 1,4-disubstituted aromatic piperidines and piperazines have shown high selectivity for the D4 receptor. nih.gov However, this compound is a structurally simpler entity. A search of the scientific literature did not yield any in vitro studies that have assessed the binding affinity or functional antagonist activity of this compound at the dopamine D4 receptor.
Table 6: Dopamine Receptor (D4) Binding and Antagonism of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |
|---|---|---|
| D4 | Data not available | Data not available |
Note: No direct experimental data was found for this compound.
Antimicrobial Activity Investigations
The imidazole ring is a component of several antimicrobial agents, where its mechanism can involve the disruption of microbial DNA, cell wall, or cell membrane synthesis. mdpi.com Similarly, various piperidine derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.netbiointerfaceresearch.com While these findings suggest that the this compound scaffold could potentially exhibit antimicrobial effects, there are no specific in vitro studies in the available literature that have investigated its activity against a panel of bacteria or fungi. Therefore, its potential as an antimicrobial agent remains to be determined.
Table 7: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
| Candida albicans | Data not available |
Note: No direct experimental data was found for this compound.
Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli)
The imidazole and piperidine scaffolds are integral components of numerous compounds exhibiting significant antibacterial properties. Derivatives of imidazole, for instance, have been synthesized and evaluated for their efficacy against a range of bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli ijpsonline.comnih.govspast.org. Similarly, various piperidone compounds have demonstrated antibacterial activity nih.gov. Despite the prevalence of these structural motifs in established antibacterial agents, there is no published research specifically detailing the antibacterial efficacy of this compound against S. aureus, E. coli, or other bacterial species.
Antifungal Efficacy (e.g., against Candida albicans, Aspergillus species)
The imidazole ring is a well-known pharmacophore in antifungal drug design, forming the basis for the widely used azole class of antifungals. Numerous imidazole derivatives have been investigated for their ability to inhibit the growth of pathogenic fungi like Candida albicans and Aspergillus species mdpi.comnih.govnih.gov. These compounds often work by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. However, a specific assessment of the antifungal activity of this compound has not been reported.
Determination of Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MIC values are essential for evaluating the potency of a potential new drug. Studies on various imidazole-based compounds have established their MICs against different bacterial and fungal strains ijpsonline.comnih.govmdpi.comnih.gov. As there are no available studies on the antibacterial or antifungal efficacy of this compound, no MIC data for this specific compound has been determined or published.
Anticancer/Antitumor Activity Assessment
The evaluation of a compound's anticancer potential begins with assessing its ability to inhibit the growth of cancer cells in vitro. This typically involves cytotoxicity profiling against various cancer cell lines and subsequent studies to understand the mechanism of cell death.
In Vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., MCF-7, PC3, A549)
Both piperidine and imidazole structures are found in a multitude of molecules investigated for their anticancer properties. Research has shown that certain derivatives of these heterocyclic systems can exhibit cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and A549 (lung cancer) nih.govjksus.orgresearchgate.net. These studies provide a basis for exploring similar structures for anticancer activity. Nevertheless, a review of the available literature indicates that this compound has not been specifically screened for its cytotoxic profile against these or any other cancer cell lines.
Mechanistic Studies of Anti-proliferative Effects (e.g., apoptosis induction)
Understanding the mechanism by which a compound inhibits cancer cell proliferation is crucial for its development as a therapeutic agent. A common mechanism is the induction of apoptosis, or programmed cell death. Studies on various piperidone and imidazole derivatives have demonstrated their ability to induce apoptosis, often through pathways involving caspase activation and mitochondrial depolarization nih.govresearchgate.netmdpi.com. Without initial data confirming any anti-proliferative effects of this compound, no subsequent mechanistic studies, such as those investigating apoptosis induction, have been undertaken for this compound.
Future Research Directions and Potential Applications in Chemical Biology
Discovery and Characterization of Novel Biological Targets
A primary avenue for future research is the systematic screening of 2-(1H-imidazol-5-yl)piperidine derivatives to identify and characterize new biological targets. The structural motifs within this compound are known to interact with various protein families. For instance, piperidine (B6355638) and piperazine-based compounds have been successfully screened to discover potent ligands for the sigma receptor 1 (S1R), an intracellular chaperone protein implicated in a variety of neurological disorders. rsc.org A screening campaign on a library of piperidine/piperazine (B1678402) compounds led to the discovery of a high-affinity S1R agonist, demonstrating the utility of this approach. rsc.org
Computational methods offer a complementary strategy for target identification. In silico repositioning campaigns, which use ligand-based and structure-based approaches to compare a compound library against databases of known ligands and protein structures, can predict potential new targets for a given scaffold. f1000research.com Such computational analyses could be applied to a virtual library of this compound derivatives to prioritize targets for subsequent experimental validation. The imidazole (B134444) moiety itself is a key component in molecules targeting a range of biological entities, from protozoal enzymes to human kinases and G-protein coupled receptors, highlighting the broad potential target space for this scaffold. researchgate.netlongdom.org
| Approach | Description | Potential Targets for Scaffold | Reference |
| High-Throughput Screening | Experimental screening of a compound library against panels of biological targets (e.g., receptors, enzymes). | Kinases, GPCRs, Ion Channels, Nuclear Receptors | rsc.org |
| Computational Repurposing | In silico methods to predict new targets for existing molecules by comparing structural and shape similarity to known ligands. | Proteases, Kinases, Epigenetic Targets | f1000research.com |
| Fragment-Based Screening | Identifying low-molecular-weight fragments that bind to a target, followed by optimization into more potent leads. | Diverse protein families | N/A |
Development of Chemical Probes for Biological Systems
A well-characterized chemical probe is a small molecule that can be used to study the function of a specific biological target in cellular or in vivo models. nih.gov The development of derivatives of this compound as chemical probes would be a significant contribution to chemical biology. To qualify as a high-quality chemical probe, a compound should exhibit high affinity for its primary target (typically with an affinity below 100 nM) and substantial selectivity (at least tenfold) against related targets. nih.gov
The process would involve identifying a potent and selective derivative and then demonstrating its direct interaction with the intended target in living systems, a concept known as target engagement. researchgate.net This confirmation is crucial to ensure that any observed biological effect is a direct result of the probe binding to its target. The imidazole and piperidine moieties can be chemically modified to introduce reporter tags (e.g., fluorophores, biotin) or photo-crosslinking groups, facilitating the direct visualization and identification of target interactions within a complex biological milieu.
Integration with Advanced Chemical Biology Techniques
The exploration of the this compound scaffold can be greatly enhanced by its integration with a suite of advanced chemical biology techniques. Computational tools are indispensable in modern drug discovery and chemical biology. Molecular docking and molecular dynamics (MD) simulations can be employed to predict and analyze the binding modes of these compounds within the active sites of target proteins. rsc.orgrsc.org These simulations provide insights into the key amino acid residues involved in the interaction, guiding the rational design of more potent and selective analogs. rsc.org
Furthermore, biophysical and structural biology techniques can provide empirical validation of these computational models. For example, X-ray crystallography can reveal the precise binding orientation of a compound in complex with its target protein, as has been shown for imidazole-piperazine based kinase inhibitors. acs.orgdrugbank.com Spectroscopic methods, including UV absorption, fluorescence, and circular dichroism, can be used to study the interactions between these compounds and biological macromolecules like DNA, a known target for certain benzimidazole (B57391) derivatives. nih.gov
| Technique | Application | Information Gained | Reference |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Binding pose, key interactions, binding energy estimation. | rsc.org |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Stability of ligand-protein complex, conformational changes. | rsc.org |
| X-ray Crystallography | Determines the 3D atomic structure of a molecule or complex. | Precise binding mode, structural basis for affinity and selectivity. | acs.org |
| Spectroscopy (UV, CD) | Measures the interaction of electromagnetic radiation with molecules. | Confirmation of binding, changes in macromolecular conformation. | nih.gov |
Conceptual Design of Targeted Agents for Biological Research
The this compound core is an excellent starting point for the conceptual design of novel targeted agents. A powerful design strategy is molecular hybridization, which involves combining the core scaffold with other known pharmacophores to create new molecules with enhanced or novel biological activities. nih.gov For instance, by linking this scaffold to moieties known to interact with specific targets, such as kinases or epigenetic modifiers, researchers could generate bifunctional molecules or highly targeted inhibitors.
The design process for such agents is iterative, often beginning with in silico modeling to predict properties like binding affinity, selectivity, and ADME (adsorption, distribution, metabolism, and excretion) profiles. nih.gov This computational pre-screening helps to prioritize synthetic targets, saving time and resources. The goal is to develop agents that are not only potent but also possess the necessary physicochemical properties for use in biological systems, such as cell permeability and metabolic stability. mdpi.com
Deepening the Understanding of Molecular Mechanisms of Action
For any new bioactive compound, a deep understanding of its molecular mechanism of action is crucial. For derivatives of this compound, future studies would need to move beyond simple affinity measurements to elucidate the downstream cellular consequences of target engagement.
This can be achieved through a variety of cell-based assays. For example, if a derivative is found to inhibit a particular kinase, Western blot analysis can be used to measure the phosphorylation status of downstream substrate proteins, confirming the disruption of the signaling pathway. nih.gov For compounds targeting enzymes like topoisomerases, functional assays such as DNA relaxation assays can directly measure the inhibition of enzyme activity. nih.gov Flow cytometry can be used to analyze effects on the cell cycle, identifying specific phases of arrest, while apoptosis assays can determine if the compound induces programmed cell death. rsc.org Resolving the binding mode through techniques like X-ray crystallography provides the ultimate mechanistic detail at the atomic level. acs.org
Strategies for Enhancing Potency, Selectivity, and Biological Utility
Structure-Activity Relationship (SAR) Studies: This involves the systematic synthesis and testing of analogs to determine how different chemical modifications affect biological activity. By modifying substituents on both the imidazole and piperidine rings, researchers can map out the key structural features required for potent and selective target interaction. nih.govmdpi.com
Structure-Based Design: Once the structure of a target protein is known, often through X-ray crystallography, medicinal chemists can rationally design new analogs that make more optimal contacts with the binding site. This approach has been successfully used to improve the selectivity of kinase inhibitors by targeting specific amino acid residues. mdpi.com
Rigidification: Flexible molecules often pay an entropic penalty upon binding to their target. Introducing conformational constraints, for example by incorporating the structure into a spirocycle, can "freeze" the molecule in its bioactive conformation, leading to enhanced potency. acs.org
Physicochemical Property Optimization: A compound's utility in biological systems depends heavily on properties like solubility, permeability, and metabolic stability. These can be fine-tuned by modifying functional groups. For example, the strategic addition of fluorine atoms can improve metabolic stability and cell permeability. acs.org
Through these iterative cycles of design, synthesis, and testing, derivatives of this compound can be transformed from initial hits into highly optimized chemical tools for probing complex biological systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1H-imidazol-5-yl)piperidine, and what key reaction parameters influence yield?
- Methodological Answer : A common approach involves coupling reactions using toluene as a solvent and ammonium acetate as a catalyst. For example, heating at 90°C for 5 hours under nitrogen atmosphere achieved a 90% yield in a related imidazole-piperidine derivative synthesis. Key parameters include solvent choice (toluene for stability), temperature control (90°C optimal for imidazole ring formation), and catalyst loading (ammonium acetate for proton transfer). Post-reaction purification steps, such as phase separation and solvent removal under reduced pressure, are critical for isolating the product .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for small-molecule refinement, particularly for resolving chiral centers or hydrogen-bonding networks. SHELXD/SHELXE are robust for phase determination in crystallography .
- NMR/IR spectroscopy : For solution-phase analysis, - and -NMR validate proton environments and carbon frameworks. IR spectroscopy confirms functional groups (e.g., imidazole C=N stretches at 1600–1650 cm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?
- Methodological Answer :
- Solvent selection : Toluene minimizes side reactions compared to polar solvents.
- Catalyst screening : Ammonium acetate enhances imidazole cyclization, but alternative bases (e.g., NaHCO) may improve selectivity in acidic conditions .
- Temperature gradients : Stepwise heating (e.g., 70°C → 90°C) reduces decomposition of thermally sensitive intermediates.
- Workflow automation : High-throughput screening (HTS) pipelines can rapidly test reaction variables (e.g., molar ratios, solvents) to identify optimal conditions .
Q. How do researchers resolve contradictions in spectroscopic data for imidazole-piperidine hybrids?
- Methodological Answer :
- Cross-validation : Combine -NMR with - COSY to resolve overlapping proton signals. For tautomeric imidazole forms (e.g., 1H vs. 3H), use -NMR or X-ray crystallography to confirm dominant tautomers .
- Crystallographic refinement : SHELXL’s twin refinement mode can resolve ambiguities in twinned crystals, common in imidazole-containing compounds .
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data .
Q. What strategies are employed to enhance the metabolic stability of this compound-based drug candidates?
- Methodological Answer :
- Piperidine modifications : Replace labile N-H groups with methyl or trifluoromethyl substituents to reduce oxidative metabolism .
- Bioisosteric replacement : Substitute imidazole with pyrazole or triazole rings to improve pharmacokinetic profiles while retaining target affinity .
- In silico screening : Use molecular docking (e.g., Glide Score) to prioritize derivatives with improved binding to metabolic enzymes (e.g., CYP450 isoforms) .
Data Analysis and Experimental Design
Q. How can researchers design experiments to analyze the biological activity of this compound derivatives?
- Methodological Answer :
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to receptors (e.g., 5-HTR) .
- Cellular assays : For enzyme inhibition (e.g., p38 MAPK), employ luciferase-based reporter systems or Western blotting to quantify phosphoprotein levels .
- In vivo models : Prioritize compounds with >90% plasma stability in rodent pharmacokinetic studies before advancing to disease models .
Q. What computational tools are effective for predicting the binding modes of imidazole-piperidine scaffolds?
- Methodological Answer :
- Molecular docking : Glide (Schrödinger) or AutoDock Vina predict ligand-receptor interactions. For example, a Glide Score of -9.8 kcal/mol indicates strong binding to Leishmania donovani heat-shocked proteins .
- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, focusing on hydrogen-bond persistence and hydrophobic contacts .
- Free energy calculations : Use MM-PBSA/GBSA to estimate binding free energies and rank derivatives .
Handling and Stability
Q. What are the best practices for handling and storing this compound derivatives?
- Methodological Answer :
- Storage : Store as a lyophilized powder under nitrogen at -20°C to prevent imidazole ring oxidation. For solutions, use anhydrous DMSO and aliquot to avoid freeze-thaw cycles .
- Handling : Conduct reactions in a fume hood with nitrile gloves and protective eyewear. Avoid prolonged exposure to moisture or light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
